molecular formula C8H12S2 B8520331 2,3,5,6,7,8-Hexahydro-1,4-benzodithiine CAS No. 23285-17-8

2,3,5,6,7,8-Hexahydro-1,4-benzodithiine

Cat. No. B8520331
CAS RN: 23285-17-8
M. Wt: 172.3 g/mol
InChI Key: NFFXJWRVMWTWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04319033

Procedure details

The method of Example 4 was used, using 2-hydroxycyclohexanone (10 g), ethane dithiol (8.3 g) and p-toluenesulphonic acid to give 5,6,7,8-tetrahydro-1,4-benzodithian as a brownish oil (not distilled), yield 75.1%. NMR (CDCl3) 3.14 δ, 1.5-2.3 δ (two overlapping complex multiplets).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OC1CCCCC1=O.[CH:9](S)([SH:11])[CH3:10].[C:13]1(C)[CH:18]=[CH:17][C:16]([S:19](O)(=O)=O)=[CH:15][CH:14]=1>>[S:19]1[C:16]2[CH2:17][CH2:18][CH2:13][CH2:14][C:15]=2[S:11][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1C(CCCC1)=O
Step Two
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)(S)S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1CCSC2=C1CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.